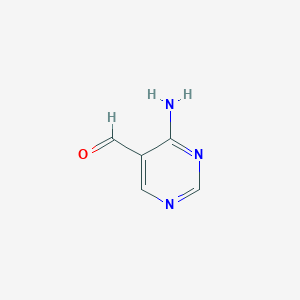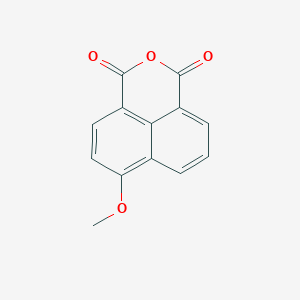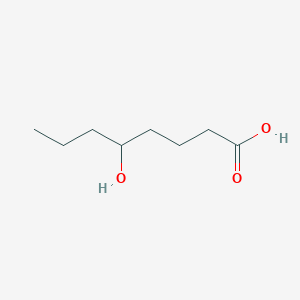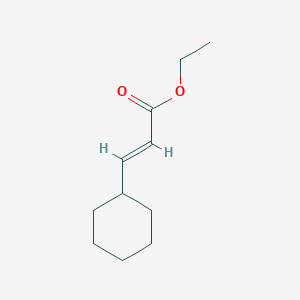![molecular formula C25H19ClN4O3 B100557 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- CAS No. 16427-65-9](/img/structure/B100557.png)
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-, also known as Sudan III, is a synthetic dye that belongs to the azo dye family. It is widely used in scientific research applications, particularly in the field of biochemistry. Sudan III has been found to have several biochemical and physiological effects, making it an important tool for researchers in the field.
Mecanismo De Acción
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III works by binding to the lipid droplets in cells and tissues. The dye is taken up by the droplets and stains them red, allowing researchers to visualize them under a microscope. The mechanism of action of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III is not fully understood, but it is believed to involve the interaction of the dye with the lipid molecules in the droplets.
Biochemical and Physiological Effects:
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III has several biochemical and physiological effects. It has been shown to increase the level of triglycerides in the blood serum of animals. It has also been found to increase the size of lipid droplets in cells. In addition, 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III has been shown to have antioxidant properties and may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III has several advantages as a tool for scientific research. It is a relatively inexpensive and easy-to-use dye that can be used to stain lipid droplets in cells and tissues. It is also highly specific for lipids and does not stain other cellular components. However, 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III has some limitations. It is not suitable for use in live cells or tissues, as it can be toxic at high concentrations. In addition, 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III staining can be difficult to interpret, as the intensity of the stain can vary depending on the concentration of the dye and the length of staining time.
Direcciones Futuras
There are several future directions for research involving 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III. One area of interest is the development of new staining methods that are more specific and less toxic than 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III. Another area of interest is the use of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III in the study of lipid metabolism in disease states, such as obesity and diabetes. Finally, there is potential for the use of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III in the development of new drugs that target lipid metabolism.
Métodos De Síntesis
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III can be synthesized through a multistep process that involves the reaction of 2-naphthol with diazonium salts. The resulting product is then treated with chlorobenzene to form the final product. The synthesis of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III is widely used in scientific research applications, particularly in the field of biochemistry. It is commonly used as a stain for lipid droplets in cells and tissues. 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III is also used to determine the presence of triglycerides in blood serum and other biological fluids. It has also been used to study the effects of various compounds on lipid metabolism.
Propiedades
Número CAS |
16427-65-9 |
|---|---|
Nombre del producto |
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- |
Fórmula molecular |
C25H19ClN4O3 |
Peso molecular |
458.9 g/mol |
Nombre IUPAC |
4-[(5-carbamoyl-2-methylphenyl)diazenyl]-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-14-6-7-16(24(27)32)13-21(14)29-30-22-19-5-3-2-4-15(19)12-20(23(22)31)25(33)28-18-10-8-17(26)9-11-18/h2-13,31H,1H3,(H2,27,32)(H,28,33) |
Clave InChI |
WOMXYSXYGGUMHS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)O |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)O |
Otros números CAS |
16427-65-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



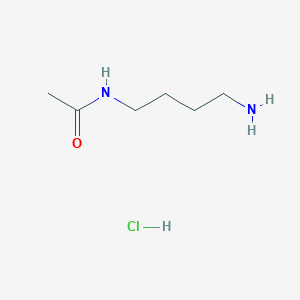
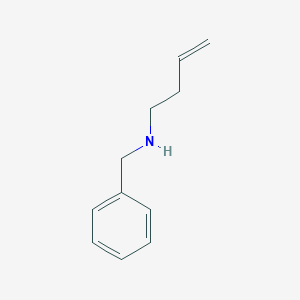

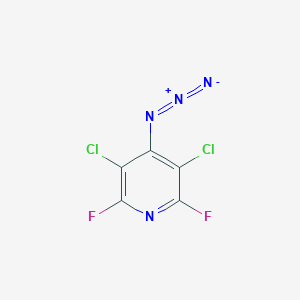

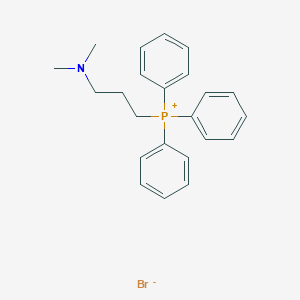
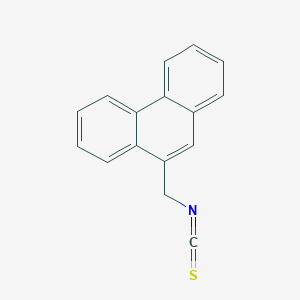
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)
